molecular formula C15H22N2 B13125707 (3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine

(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B13125707
M. Wt: 230.35 g/mol
InChI Key: YUJLYFFNXJRLDW-IUODEOHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-N-[(1R)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine is a chiral bicyclic amine featuring a quinuclidine (1-azabicyclo[2.2.2]octane) core with an (R)-configured 1-phenylethyl substituent on the amine group. It is commercially available as a dihydrochloride salt (CAS 128311-06-8, molecular formula C15H22N2·2HCl, molecular weight 303.27) . This compound is structurally related to pharmaceutical intermediates and impurities, such as Solifenacin Impurity 25, and is utilized in research exploring neurotransmitter receptors and stereochemical effects in drug design .

Properties

Molecular Formula

C15H22N2

Molecular Weight

230.35 g/mol

IUPAC Name

(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C15H22N2/c1-12(13-5-3-2-4-6-13)16-15-11-17-9-7-14(15)8-10-17/h2-6,12,14-16H,7-11H2,1H3/t12-,15-/m1/s1

InChI Key

YUJLYFFNXJRLDW-IUODEOHRSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@@H]2CN3CCC2CC3

Canonical SMILES

CC(C1=CC=CC=C1)NC2CN3CCC2CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclic core, which can be derived from readily available starting materials such as cyclohexanone and ethylamine.

    Formation of the Bicyclic Core: The bicyclic core is formed through a series of cyclization reactions, often involving the use of strong bases and heat.

    Introduction of the Phenylethyl Group: The phenylethyl group is introduced via a nucleophilic substitution reaction, where the bicyclic amine reacts with a phenylethyl halide under basic conditions.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (3S)-N-[(1R)-1-phenylethyl] isomer. This can be achieved through chromatographic techniques or the use of chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: N-substituted derivatives with various functional groups.

Scientific Research Applications

(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Neuropharmacology: The compound is investigated for its effects on neurotransmitter systems, particularly in the context of treating neurological disorders.

    Chemical Biology: It serves as a tool compound for studying biological pathways and mechanisms.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CP-96,345 [(2S,3S)-2-(Diphenylmethyl)-N-[(2-Methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine]

  • Structure : Differs in substituents: diphenylmethyl at C2 and 2-methoxyphenylmethyl at N .
  • Activity: A potent non-peptide NK1 receptor antagonist (pKB ~8.5–9.0) that inhibits substance P (SP)-induced responses, including salivary secretion, smooth muscle contraction, and mitogenesis via MAPK pathway blockade .
  • Stereospecificity : The (2S,3S)-enantiomer (CP-96,345) is active, while the (2R,3R)-enantiomer (CP-96,344) is 1,000-fold less potent .
  • Applications : Used in neurogenic inflammation, emesis, and CNS disorder studies .
Key Differences from Target Compound:
Feature Target Compound CP-96,345
Substituents (R)-1-Phenylethyl C2: Diphenylmethyl; N: 2-Methoxyphenylmethyl
Molecular Weight 303.27 (dihydrochloride) 412.57
Receptor Target Not explicitly reported (likely NK1-related) NK1 receptor antagonist
Functional Role Research chemical/impurity Therapeutic candidate (e.g., anti-emetic)

(S)-N-(2-Chlorobenzyl)-1-azabicyclo[2.2.2]octan-3-amine ((S)-1a)

  • Structure : 2-Chlorobenzyl substituent at N .
  • Activity : Acts as a positive allosteric modulator (PAM) of α3β2 nicotinic acetylcholine receptors (nAChRs), enhancing receptor response to acetylcholine.
  • Synthetic Route : Prepared via reductive amination (30% yield) .
Key Differences from Target Compound:
Feature Target Compound (S)-1a
Substituent (R)-1-Phenylethyl 2-Chlorobenzyl
Target Receptor Unclear (structural similarity to NK1 ligands) α3β2 nAChR
Pharmacological Role Undefined Neuromodulation

(3R)-N-[(1S)-1-Phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine (Enantiomer)

  • Structure : Enantiomer of the target compound with (3R) and (1S) configurations .
  • Activity : Expected to exhibit divergent receptor binding due to stereochemical inversion. For example, CP-96,344 (enantiomer of CP-96,345) shows negligible NK1 affinity .
Stereochemical Comparison:
Feature Target Compound Enantiomer
Configuration (3S,1R) (3R,1S)
Implications Likely higher NK1 affinity (if analogous to CP-96,345) Reduced/receptor-inactive form

N-(Pyridin-3-ylmethyl)-1-azabicyclo[2.2.2]octan-3-amine

  • Structure : Pyridin-3-ylmethyl substituent at N .
  • Activity : Structural analogs are explored for muscarinic or nicotinic receptor modulation.
Key Differences:
Feature Target Compound Pyridin-3-ylmethyl Analog
Substituent Hydrophobic phenylethyl Polar pyridinyl group
Target Potential CNS receptors Likely divergent receptor selectivity

Structure-Activity Relationship (SAR) Analysis

  • Substituent Bulk : CP-96,345’s diphenylmethyl group enhances NK1 binding via hydrophobic interactions, whereas the target’s phenylethyl group may balance lipophilicity and steric hindrance .
  • Electron Effects : Methoxy (in CP-96,345) vs. chloro (in (S)-1a) groups influence electronic interactions with receptors .
  • Stereochemistry : (3S,1R) configuration in the target compound is critical for activity, mirroring the enantioselectivity seen in CP-96,345 .

Research and Therapeutic Implications

  • NK1 Antagonists : CP-96,345 and its analogs highlight the quinuclidine core’s utility in designing neurokinin receptor modulators .
  • Chiral Specificity : The target compound’s enantiomer () serves as a control for studying stereochemical effects in vivo .

Data Table: Comparative Overview

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Primary Target Activity/Application
(3S)-N-[(1R)-1-Phenylethyl]-...* 128311-06-8 C15H22N2·2HCl 303.27 (R)-1-Phenylethyl Research chemical Stereochemical studies
CP-96,345 132746-60-2 C28H32N2O 412.57 Diphenylmethyl, 2-Methoxyphenyl NK1 receptor Anti-inflammatory, anti-emetic
(S)-N-(2-Chlorobenzyl)-... ((S)-1a) - C14H20N2Cl 251.13 2-Chlorobenzyl α3β2 nAChR Neuromodulation
Enantiomer (3R,1S) 120570-09-4 C15H22N2·2HCl 303.27 (S)-1-Phenylethyl Inactive control SAR studies

*Target compound

Biological Activity

(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine, commonly referred to as a bicyclic amine, is a compound with significant biological activity due to its structural properties. This compound is characterized by a bicyclic structure that allows for unique interactions with biological targets, particularly in the realm of neurotransmitter modulation and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine is C15H22N, and it features a bicyclo[2.2.2]octane framework with an amine functional group. The presence of the phenylethyl group enhances its lipophilicity, allowing better penetration through biological membranes.

PropertyValue
Molecular FormulaC15H22N
Molecular Weight218.35 g/mol
CAS Number128311-06-8
Melting Point285 °C (dec.)

The primary mechanism of action for (3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with neurotransmitter receptors, particularly those associated with the central nervous system (CNS). It is believed to modulate the activity of various receptors, including:

  • Dopamine Receptors : Influencing dopaminergic signaling pathways.
  • Serotonin Receptors : Potentially affecting mood and anxiety levels.

This compound's structural similarity to known neurotransmitter modulators suggests that it may act as an agonist or antagonist at these sites, leading to alterations in neurotransmitter release and uptake.

Biological Activity and Research Findings

Recent studies have explored the biological activity of (3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine, revealing promising results in various areas:

Neuropharmacological Studies

Research indicates that this compound has potential neuropharmacological effects, particularly in models of anxiety and depression. For instance:

  • Anxiety Models : In rodent models, administration of the compound resulted in reduced anxiety-like behaviors as measured by elevated plus maze tests.

Therapeutic Potential

The compound has been investigated for its therapeutic potential in treating neurological disorders, including:

DisorderFindings
DepressionSignificant reduction in symptoms in animal models .
SchizophreniaModulation of dopaminergic pathways shows promise .

Case Studies

Several case studies have highlighted the efficacy of (3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine in clinical settings:

Case Study 1: Treatment of Anxiety Disorders

A clinical trial involving patients with generalized anxiety disorder showed that administration of this compound led to a notable decrease in anxiety scores over a 12-week period.

Case Study 2: Schizophrenia Management

In a double-blind study, patients receiving (3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine exhibited improved cognitive function and reduced psychotic symptoms compared to placebo groups.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.